molecular formula C9H14O2 B14659202 Methyl octa-2,7-dienoate CAS No. 51148-80-2

Methyl octa-2,7-dienoate

Cat. No.: B14659202
CAS No.: 51148-80-2
M. Wt: 154.21 g/mol
InChI Key: ACOLHUUSSOODOP-UHFFFAOYSA-N
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Description

Methyl octa-2,7-dienoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from octadienoic acid and methanol. This compound is characterized by its double bonds at the 2nd and 7th positions of the carbon chain, making it a dienoate ester. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octa-2,7-dienoate can be synthesized through the esterification of octadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl octa-2,7-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl octa-2,7-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It can be used in studies involving esterases and other enzymes that act on ester bonds.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl octa-2,7-dienoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, leading to the formation of octadienoic acid and methanol. The double bonds in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Methyl (4E)-4,7-octadienoate: Similar structure but with the double bond at the 4th position.

    Methyl 3,7-dimethyl-2,6-octadienoate: Contains additional methyl groups on the carbon chain.

Uniqueness: Methyl octa-2,7-dienoate is unique due to its specific placement of double bonds, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and compounds.

Properties

IUPAC Name

methyl octa-2,7-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3,7-8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOLHUUSSOODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705560
Record name Methyl octa-2,7-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51148-80-2
Record name Methyl octa-2,7-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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